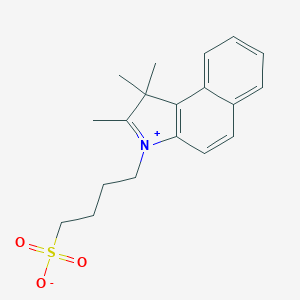

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

Description

Properties

IUPAC Name |

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCURKVOCXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069739 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-24-6 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9KRO9XD0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium is a key intermediate in the synthesis of cyanine dyes. These dyes are widely utilized as fluorescent labels for biomolecules in various diagnostic and research applications, including bioimaging. The introduction of the sulfobutyl group imparts water solubility to the molecule, a critical property for its use in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core structure consists of a benz[e]indole moiety, which is a tricyclic system composed of a benzene ring fused to an indole ring. The quaternization of the indole nitrogen and the presence of the sulfonate group make it an inner salt or zwitterion.

| Property | Value | Reference |

| CAS Number | 63149-24-6 | [1][2][3] |

| Molecular Formula | C₁₉H₂₃NO₃S | [1][2][3] |

| Molecular Weight | 345.46 g/mol | [1][3] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 245-258 °C | [1] |

| Solubility | Water-soluble | [4] |

| Storage Temperature | Room temperature | [1] |

Synthesis

The synthesis of this compound is a two-step process that begins with the formation of the benz[e]indole core, followed by its alkylation to introduce the sulfobutyl group.

Step 1: Synthesis of 1,1,2-Trimethyl-1H-benz[e]indole

The precursor, 1,1,2-Trimethyl-1H-benz[e]indole, is synthesized via a Fischer indole synthesis. This reaction involves the condensation of a substituted hydrazine with a ketone in an acidic medium.

Experimental Protocol:

-

2-Naphthylhydrazine is reacted with isopropyl methyl ketone in an aqueous acetic acid medium.

-

The reaction mixture is heated to reflux.

-

Upon cooling, the product, 1,1,2-trimethyl-benz[e]indole, precipitates and can be collected by filtration.

This synthetic approach is a well-established method for the preparation of indole derivatives.[5]

Step 2: Alkylation of 1,1,2-Trimethyl-1H-benz[e]indole

The final compound is obtained by the N-alkylation of the synthesized 1,1,2-trimethyl-benz[e]indole with 1,4-butane sultone.

Experimental Protocol:

-

1,1,2-Trimethyl-benz[e]indole is reacted with 1,4-butane sultone.

-

The reaction mixture is heated.

-

After the reaction is complete, the product is washed with a suitable solvent, such as acetone, to yield the final sulfonated compound.[5]

Spectroscopic Properties

As an intermediate for cyanine dyes, the spectroscopic properties of this compound itself are not extensively reported in the literature. However, the resulting cyanine dyes exhibit strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The exact absorption and emission maxima of the final dye depend on the length of the polymethine chain and the nature of the second heterocyclic nucleus it is condensed with. Generally, cyanine dyes are characterized by high molar extinction coefficients and good fluorescence quantum yields.[4]

Applications in Drug Development and Research

The primary application of this compound is as a precursor for the synthesis of water-soluble cyanine dyes. These dyes are invaluable tools in drug discovery and development, as well as in fundamental biological research.

Fluorescent Labeling and Bioimaging

The un-sulfonated precursor, 1,1,2-Trimethyl-1H-benz[e]indole, is used in the preparation of fluorescent probes for in-vivo imaging of tumors and for real-time imaging of acute ischemia.[6] The addition of the sulfobutyl group enhances water solubility, making the resulting cyanine dyes highly suitable for labeling biomolecules such as proteins and nucleic acids in aqueous environments without causing aggregation.[4]

These fluorescently labeled molecules can be used in a variety of applications, including:

-

Flow cytometry: For cell sorting and analysis.

-

Fluorescence microscopy: For visualizing the localization and dynamics of biomolecules within cells and tissues.

-

Immunoassays: For the sensitive detection of antigens and antibodies.

Signaling Pathway Illustration

While there are no specific signaling pathways directly involving this compound, the cyanine dyes synthesized from it can be used to study various biological pathways. For instance, a cyanine dye can be conjugated to a ligand that binds to a specific cell surface receptor. The binding of this fluorescent ligand can then be used to track the internalization of the receptor and its subsequent downstream signaling events.

Conclusion

This compound is a vital building block in the synthesis of water-soluble cyanine dyes. Its chemical properties, particularly the presence of the sulfobutyl group, are crucial for the development of fluorescent probes used in a wide array of biological and biomedical applications. The synthetic route to this compound is well-established, allowing for the reliable production of this key intermediate for further elaboration into sophisticated molecular tools for research and diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physicochemical Characteristics of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the organic compound 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. This inner salt is a member of the indolium family, a class of heterocyclic compounds often utilized as fluorescent probes and dyes in various scientific applications, including diagnostic assays. This document details its known physical and chemical properties, outlines standard experimental protocols for their determination, and presents a generalized workflow for its application in fluorescence-based assays.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.[1][2]

| Property | Value |

| IUPAC Name | 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate |

| Synonyms | 1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium hydroxide, inner salt; 1-(4-Sulfobutyl)-2,3,3-trimethyl-4,5-benzindolium, inner salt |

| CAS Number | 63149-24-6 |

| Molecular Formula | C₁₉H₂₃NO₃S |

| Molecular Weight | 345.46 g/mol |

| Physical Form | Powder or crystals |

| Melting Point | 245-258 °C |

| SMILES String | CC1=--INVALID-LINK--c2ccc3ccccc3c2C1(C)C |

| InChI Key | GJCURKVOCXJAIV-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not widely published in peer-reviewed literature, likely due to its nature as a commercial reagent. However, the following sections describe standard methodologies that are broadly applicable for determining the key physicochemical properties of this and similar organic compounds.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.[3][4][5]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][6]

-

The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.[3]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]

-

For accuracy, the determination should be repeated at least twice with fresh samples.

-

2.2. Solubility Assessment

The solubility of a dye like this compound can be assessed in various solvents, which is critical for its application.

-

Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, filter paper, spectrophotometer.

-

Procedure (Qualitative):

-

A small, measured amount of the compound is added to a test tube containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated or stirred at a controlled temperature.

-

Visual inspection determines if the compound dissolves completely.

-

-

Procedure (Quantitative - Water Solubility): [7]

-

An excess amount of the dye is added to a known volume of deionized water in a flask.

-

The suspension is stirred at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.[7]

-

The concentration of the dye in the clear filtrate is determined using UV-Vis spectrophotometry by measuring its absorbance at the wavelength of maximum absorbance (λmax) and using a pre-established calibration curve.

-

2.3. Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.

-

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample, the KBr pellet method is common.[8]

-

Apparatus: FTIR spectrometer, agate mortar and pestle, hydraulic press, KBr powder (spectroscopic grade).

-

Procedure:

-

Approximately 1-2 mg of the sample is mixed with 100-200 mg of dry KBr powder.[8]

-

The mixture is finely ground in an agate mortar to a uniform powder.[9]

-

The powdered mixture is placed into a pellet die and compressed under high pressure to form a transparent or translucent pellet.[8]

-

A background spectrum of a blank KBr pellet is recorded.[10]

-

The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

-

-

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

-

Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent.

-

Procedure:

-

For a ¹H NMR spectrum, 5-25 mg of the compound is typically required. For ¹³C NMR, a higher concentration (50-100 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[11]

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[11][12]

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[13]

-

The NMR tube is capped, labeled, and placed in the NMR spectrometer for analysis.

-

-

-

2.3.3. UV-Visible (UV-Vis) and Fluorescence Spectroscopy: As an indolium-based dye, this compound is expected to exhibit strong absorption and fluorescence properties.

-

Apparatus: UV-Vis spectrophotometer, spectrofluorometer, quartz cuvettes.

-

Procedure:

-

A stock solution of the dye is prepared in a suitable solvent (e.g., methanol or ethanol).[14]

-

A series of dilutions are made to a concentration that results in an absorbance value within the linear range of the spectrophotometer (typically below 1.0).[15]

-

The UV-Vis absorption spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).[16]

-

For fluorescence spectroscopy, the sample is excited at or near its λmax, and the emission spectrum is recorded at longer wavelengths. The quantum yield can be determined relative to a known standard.

-

-

Application Workflow: Fluorescence-Based Assay

Given its likely application as a fluorescent dye in diagnostic assays, a generalized workflow for its use in a high-throughput screening context is visualized below. This workflow outlines the key steps from sample preparation to data analysis.[17][18][19][20]

Caption: Generalized workflow for a fluorescence-based assay.

This diagram illustrates a typical pipeline where the indolium dye would be used as a fluorescent probe. After preparing the necessary reagents and samples, they are combined in a microplate. Following an incubation period to allow for the desired biological or chemical interaction, the fluorescence intensity is measured. The raw data is then processed and analyzed to yield interpretable results.

References

- 1. 1,1,2-Trimethyl-3-(4-sulfobutyl)benz e indolium Dye content 90 63149-24-6 [sigmaaldrich.com]

- 2. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. fsw.cc [fsw.cc]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. sites.bu.edu [sites.bu.edu]

- 14. ajuronline.org [ajuronline.org]

- 15. Conjugated Dyes | Chem Lab [chemlab.truman.edu]

- 16. lakeheadu.ca [lakeheadu.ca]

- 17. youtube.com [youtube.com]

- 18. Dosages sur microplaques par fluorescence | Thermo Fisher Scientific - FR [thermofisher.com]

- 19. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a key intermediate in the production of various cyanine dyes. The document outlines a robust two-step synthetic pathway, detailing the necessary reagents, reaction conditions, and purification protocols.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Fischer Indole Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole from 2-naphthylhydrazine hydrochloride and isopropyl methyl ketone.

-

Step 2: N-Alkylation of the resulting 1,1,2-Trimethyl-1H-benz(e)indole with 1,4-butanesultone to yield the final product.

This approach is efficient and yields the desired product in high purity after appropriate purification.

Experimental Protocols

Step 1: Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole

This procedure is a modification of the Fischer indole synthesis.

Reaction Scheme:

Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaldehyde

Abstract: This technical guide provides a comprehensive overview of the spectral data for 6-methoxy-2-naphthaldehyde (CAS 3453-33-6). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the compound's structure and an analytical workflow to facilitate a deeper understanding of its chemical properties.

Clarification on CAS Number: The CAS number provided in the initial topic (63149-24-6) corresponds to 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium Inner Salt. This guide focuses on the spectral data for 6-Methoxy-2-naphthaldehyde , which is correctly identified by CAS Number 3453-33-6 .[1][2]

Introduction

6-Methoxy-2-naphthaldehyde is a naphthalene derivative characterized by a methoxy group at the 6-position and an aldehyde group at the 2-position.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds and fluorescent probes. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and utilization in further research and development.

Spectral Data

The following sections present the key spectral data for 6-methoxy-2-naphthaldehyde in a structured format.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.98 | s | - | 1H | Aldehydic H |

| 7.51 | d | 6.2 | 2H | Aromatic H |

| 7.41 | s | - | 1H | Aromatic H |

| 7.28 (m) | m | - | 1H | Aromatic H |

| 3.82 | s | - | 3H | Methoxy H |

Data sourced from a publication by the Royal Society of Chemistry.[3]

¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | Aldehydic C=O |

| 159.8 | Aromatic C-O |

| 137.6 | Aromatic C |

| 130.3 | Aromatic C-H |

| 122.5 | Aromatic C-H |

| 121.0 | Aromatic C-H |

| 112.9 | Aromatic C-H |

| 55.4 | Methoxy C |

Data sourced from a publication by the Royal Society of Chemistry.[3]

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | m | Aromatic C-H Stretch |

| 2950-2850 | m or s | Alkyl C-H Stretch (Methoxy) |

| 2850 and 2750 | w | Aldehyde C-H Stretch |

| 1740-1720 | s | Aldehyde C=O Stretch |

| 1600-1475 | w-m | Aromatic C=C Stretch |

| 1300-1000 | s | C-O Stretch (Ether) |

Typical IR absorption frequencies for the functional groups present in the molecule.[4]

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Adduct |

| 187.07536 | [M+H]⁺ |

| 209.05730 | [M+Na]⁺ |

| 204.10190 | [M+NH₄]⁺ |

| 185.06080 | [M-H]⁻ |

Predicted mass-to-charge ratios for common adducts.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as 6-methoxy-2-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 6-methoxy-2-naphthaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the FID similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 6-methoxy-2-naphthaldehyde directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 6-methoxy-2-naphthaldehyde in a suitable solvent (e.g., acetonitrile, methanol).

-

-

Instrument Setup (for ESI-MS):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the electrospray source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

-

The instrument will detect the mass-to-charge ratios of the ions generated in the source.

-

Visualizations

Experimental Workflow for Compound Characterization

Caption: Workflow for spectroscopic analysis.

Chemical Structure and Key NMR Correlations

Caption: Structure of 6-methoxy-2-naphthaldehyde.

References

synonyms for 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

An In-depth Technical Guide on 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium and its Role in Near-Infrared Fluorophore Synthesis

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of near-infrared (NIR) fluorescent probes, primarily Indocyanine Green (ICG). This document is intended for researchers, scientists, and professionals in the field of drug development and medical imaging.

Chemical Identity and Synonyms

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of cyanine dyes. Its chemical properties and various synonyms are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate |

| Synonyms | 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium Inner Salt[1], 1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium Hydroxide Inner Salt[2], 1-(4-Sulfobutyl)-2,3,3-trimethyl-4,5-benzindolium, inner salt[2] |

| CAS Number | 63149-24-6[1][2][3] |

| Molecular Formula | C₁₉H₂₃NO₃S[3] |

| Molecular Weight | 345.46 g/mol [3] |

| Appearance | Orange to Brown powder to crystal |

| InChI | 1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 |

| InChIKey | GJCURKVOCXJAIV-UHFFFAOYSA-N |

| SMILES | CC1=--INVALID-LINK--c2ccc3ccccc3c2C1(C)C |

Role in Synthesis of Indocyanine Green (ICG)

The primary application of this compound is as a reactant in the manufacturing of Indocyanine Green (ICG) and its derivatives.[4][5] ICG is a clinically approved NIR dye used for various diagnostic procedures, including ophthalmic angiography, cardiac output determination, and liver function assessment. Liposomally formulated ICG (LP-ICG) is also explored for NIR fluorescence imaging of lymph nodes.[5]

The synthesis of ICG involves a condensation reaction between two molecules of the benz(e)indolium intermediate and a bridging molecule. The overall workflow is depicted in the diagram below.

Experimental Protocol: Synthesis of Indocyanine Green

The following protocol is a summarized methodology for the synthesis of Indocyanine Green, highlighting the utilization of this compound.

Step 1: Synthesis of the Intermediate

The precursor, 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate, is prepared by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.[1][3][6] This reaction is typically carried out in a high-boiling solvent like sulfolene at temperatures ranging from 120°C to 140°C.[3]

Step 2: Condensation Reaction

-

Charge a reaction vessel with methanol, followed by the addition of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (1.95 equivalents) and anhydrous sodium acetate (2.6 equivalents).[1][7]

-

Stir the solution for 5 minutes and then heat to reflux (approximately 65-70°C), maintaining this temperature for 15-30 minutes.[1][7]

-

A solution of N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide (1 equivalent) in methanol is then added at the reflux temperature.[1][7]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][7]

Step 3: Isolation and Purification

-

After the reaction is complete, the mixture is cooled to 25-30°C.[1][7]

-

Ethyl acetate is added, and the mixture is stirred for approximately 6 hours.[1][7]

-

The resulting crystalline powder is filtered and washed with ethyl acetate.[1][7]

-

Further purification can be achieved by recrystallization from a mixture of water and acetone to yield Indocyanine Green with a purity of over 98%.[1][3]

Applications of the Final Product (Indocyanine Green)

While this compound itself is not used in biological applications, the final product, ICG, has significant utility in medical diagnostics and research.

| Application Area | Specific Use |

| Medical Imaging | Used as a contrast agent for ophthalmic angiography, determining cardiac output, and assessing liver function.[2] Its near-infrared absorption and emission properties allow for deep tissue imaging. |

| Photodynamic Therapy | Liposomally formulated ICG can be used in photodynamic and photothermal therapies to induce apoptosis and ferroptosis in cancer cells. |

| Research | Liposomal ICG formulations are being developed to improve circulation time and photostability for applications such as in vivo two-photon microscopy of microvasculature.[2] These formulations show a significant increase in near-infrared fluorescence intensity compared to free ICG. |

Conclusion

This compound is a vital chemical intermediate, the importance of which is intrinsically linked to the applications of the near-infrared fluorescent dyes derived from it, most notably Indocyanine Green. While this compound does not have direct biological activity or involvement in signaling pathways, its role in the synthesis of powerful diagnostic and therapeutic agents makes it a compound of significant interest to the drug development and medical research communities. The provided synthesis protocol offers a foundational understanding for the production of ICG, a cornerstone of near-infrared fluorescence imaging.

References

- 1. US10287436B2 - Process for the preparation of indocyanine green - Google Patents [patents.google.com]

- 2. A Facile Approach to Producing Liposomal J-Aggregates of Indocyanine Green with Diagnostic and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Indocyanine-Green-Loaded Liposomes for Photodynamic and Photothermal Therapies: Inducing Apoptosis and Ferroptosis in Cancer Cells with Implications beyond Oral Cancer [mdpi.com]

- 5. macsenlab.com [macsenlab.com]

- 6. KR20180087413A - Method for manufacturing improved indocyanine green - Google Patents [patents.google.com]

- 7. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]

The Gateway to Near-Infrared Biotechnology: A Technical Guide to 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium inner salt and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium inner salt in the realm of biotechnology. While this compound's direct biological activity is limited, its pivotal role as a key intermediate in the synthesis of Indocyanine Green (ICG) places it at the forefront of near-infrared (NIR) fluorescence imaging, image-guided surgery, and advanced therapeutic strategies. This document will explore the transition from this foundational chemical to the versatile applications of ICG, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers and developers in the field.

From Precursor to Powerful Tool: The Synthesis of Indocyanine Green

1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium inner salt serves as a critical building block for the creation of Indocyanine Green, a tricarbocyanine dye with exceptional properties for in vivo applications. The synthesis generally involves the condensation of two molecules of the inner salt with a linking agent, such as a derivative of glutaconic aldehyde, in the presence of a catalyst like acetic anhydride. The resulting acidic dye is then neutralized to produce the final ICG product.[1]

Core Applications in Biotechnology: Leveraging the Power of ICG

The utility of ICG in biotechnology is vast and continually expanding. Its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence, making it an invaluable tool for in vivo imaging and therapy.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Indocyanine Green and its applications.

Table 1: Physicochemical and Optical Properties of Indocyanine Green (ICG)

| Property | Value | Notes |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | [1] |

| Molecular Weight | 774.96 g/mol | [1] |

| Peak Absorption (λ_abs) | ~780-800 nm (in plasma) | Dependent on solvent and protein binding.[2][3] |

| Peak Emission (λ_em) | ~810-830 nm | Provides an adequate Stokes shift for imaging.[2][3] |

| Molar Extinction Coeff. | 1.0-2.5 x 10⁵ M⁻¹cm⁻¹ | High coefficient contributes to its photosensitizing capabilities.[2] |

| Quantum Yield | ~0.01-0.08 | Relatively low but sufficient for NIR imaging.[2] |

| Half-life in Circulation | 150-180 seconds | Rapidly cleared by the liver.[3] |

Table 2: Typical Working Concentrations and Dosages of ICG for Various Applications

| Application | Concentration/Dosage | Notes |

| In Vitro Cell Staining | 10-100 µg/mL | Optimal concentration varies by cell type.[2] |

| Photodynamic Therapy (in vitro) | 25-50 µM | Higher concentrations are used to maximize reactive oxygen species generation.[2] |

| Fluorescence-Guided Surgery | 0.25-0.5 mg/kg (intravenous) | Administered 5-10 minutes before imaging for ureter localization. |

| Lymph Node Mapping | 0.25 mg/mL (submucosal injection) | For sentinel lymph node biopsy.[4] |

| Perfusion Assessment | 0.02-0.05 mg/kg (intravenous) | Lower doses for quantitative perfusion analysis. |

| Nanoparticle Formulation | 1-2 mg ICG per 10 mL polymerization medium | For creating ICG-loaded nanoparticles.[1] |

Experimental Protocols

Protocol 1: Fluorescence-Guided Surgery for Tumor Resection

This protocol provides a general framework for the use of ICG in fluorescence-guided surgery to identify tumor margins and sentinel lymph nodes.

Materials:

-

Indocyanine Green (ICG) for injection, sterile powder

-

Sterile water for injection

-

Syringes and needles for administration

-

Near-infrared (NIR) imaging system with appropriate filters

Methodology:

-

Reconstitution of ICG: Aseptically reconstitute the lyophilized ICG powder with sterile water for injection to a final concentration of 2.5 mg/mL.

-

Patient Administration:

-

For tumor visualization via the enhanced permeability and retention (EPR) effect, administer ICG intravenously at a dose of 0.25-0.5 mg/kg. The optimal timing for imaging can vary from minutes to hours post-injection, depending on the tumor type and vascularity.

-

For sentinel lymph node mapping, inject 0.5-1.0 mL of the ICG solution (2.5 mg/mL) submucosally or peritumorally.

-

-

NIR Fluorescence Imaging:

-

After the appropriate waiting period, illuminate the surgical field with the NIR light source.

-

The NIR camera will detect the emitted fluorescence from the ICG, which will be displayed on a monitor, allowing for real-time visualization of tumors or lymphatic drainage.

-

-

Surgical Resection: Use the fluorescence signal to guide the resection of the tumor, ensuring clear margins, and to identify and excise sentinel lymph nodes.

Protocol 2: Preparation of ICG-Loaded Polymeric Nanoparticles for Drug Delivery

This protocol describes a method for encapsulating ICG within biodegradable polymeric nanoparticles to improve its stability and enable targeted delivery.

Materials:

-

Indocyanine Green (ICG)

-

Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

-

Organic solvent (e.g., dichloromethane)

-

Aqueous solution with a surfactant (e.g., polyvinyl alcohol)

-

Homogenizer or sonicator

-

Centrifuge

Methodology:

-

Organic Phase Preparation: Dissolve a defined amount of PLGA and ICG in an organic solvent.

-

Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid ICG-loaded nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove any free ICG and surfactant.

-

Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.

Signaling Pathways and Mechanisms of Action

Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation

ICG can act as a photosensitizer in photodynamic therapy. Upon excitation with NIR light, ICG transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet-state ICG can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[5][6] This singlet oxygen is highly cytotoxic and can induce apoptosis and necrosis in nearby cancer cells.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. sages.org [sages.org]

- 3. Quantitative assessment of fluorescence intensity of ICG in sentinel nodes in early gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifunctional Indocyanine Green Applications for Fluorescence-Guided Laparoscopic Colorectal Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species creation by laser-irradiated indocyanine green as photodynamic therapy modality: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]

- 8. oaepublish.com [oaepublish.com]

A Technical Deep Dive into Benz(e)indolium Derivatives: Synthesis, Photophysical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental research on benz(e)indolium derivatives. These heterocyclic compounds are of significant interest due to their unique photophysical properties, which make them valuable tools in various scientific disciplines, particularly in biomedical research and materials science. This document details their synthesis, explores their structure-property relationships, and highlights their applications as fluorescent probes and photosensitizers, with a focus on providing actionable experimental protocols and clear data presentation.

Core Concepts and Synthesis Strategies

Benz(e)indolium derivatives are cationic polymethine dyes characterized by a benz(e)indole nucleus. The extended π-conjugation in these molecules is responsible for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions. The versatility of their synthesis allows for fine-tuning of their photophysical and chemical properties by modifying their molecular structure.

Synthesis of Benz[c,d]indolium-Containing Monomethine Cyanine Dyes

A common synthetic route to asymmetric monomethine cyanine dyes involves the condensation of a key benz[c,d]indolium precursor with a second heterocyclic quaternary ammonium salt.[1]

Experimental Protocol: Synthesis of Asymmetric Benz[c,d]indolium Monomethine Cyanine Dyes [1]

-

Step 1: Synthesis of the Benz[c,d]indolium Precursor (Thioether Salt)

-

Alkylation: Reflux benz[c,d]indol-2(1H)-one with an alkyl iodide (e.g., iodobutane) in acetonitrile to alkylate the nitrogen atom.

-

Thionation: Convert the resulting amide to the corresponding thioketone by refluxing with phosphorus pentasulfide in pyridine.

-

S-Methylation: Methylate the thioketone with iodomethane to form the key thioether quaternary ammonium salt precursor.

-

-

Step 2: Synthesis of the Second Heterocyclic Quaternary Salt

-

Synthesize the desired heterocycle (e.g., substituted indoles via Fischer indole synthesis, or use commercially available 2-methylbenzothiazole, 2-methylbenzoxazole, etc.).

-

Alkylate the heterocycle with an appropriate alkyl halide in acetonitrile to form the quaternary ammonium salt.

-

-

Step 3: Condensation Reaction

-

Dissolve the benz[c,d]indolium thioether precursor and the second heterocyclic quaternary ammonium salt in acetonitrile.

-

Add a catalytic amount of triethylamine to the solution.

-

Reflux the reaction mixture at 60 °C for 1 hour, monitoring the reaction progress using UV-Vis spectroscopy.

-

Upon completion, cool the reaction to room temperature and precipitate the dye by adding diethyl ether.

-

Collect the solid dye by vacuum filtration.

-

-

Purification:

-

Wash the crude product with deionized water to remove triethylammonium salts.

-

Purify the final dye by precipitation from methanol with the addition of diethyl ether.[1]

-

Synthesis Workflow for Benz[c,d]indolium Monomethine Cyanine Dyes

Synthesis of Benz(e)indolium-Containing Squaraine Dyes

Squaraine dyes are another important class of benz(e)indolium derivatives, known for their sharp and intense absorption bands in the NIR region. The synthesis of unsymmetrical squaraine dyes typically involves a two-step process starting from a squaric acid derivative.

Experimental Protocol: Synthesis of Unsymmetrical Benz(e)indolium Squaraine Dyes [2]

-

Step 1: Synthesis of the Semisquaraine Intermediate

-

React a 3,4-dialkoxy-cyclobut-3-ene-1,2-dione with one equivalent of an activated heterocyclic compound (e.g., an N-alkylated indolinium or benzothiazolium salt) in ethanol with triethylamine. This results in the formation of a semisquaraine intermediate.

-

-

Step 2: Condensation with Benz(e)indolium Salt

-

React the purified semisquaraine intermediate with a different heterocyclic compound, in this case, a benz(e)indolium quaternary salt, to generate the final unsymmetrical squaraine dye.

-

Photophysical Properties and Structure-Property Relationships

The absorption and emission properties of benz(e)indolium derivatives are highly dependent on their molecular structure. Key factors influencing their photophysical characteristics include the nature of the heterocyclic moieties, the length of the polymethine chain, and the substituents on the aromatic rings.

Table 1: Photophysical Data of Selected Benz[c,d]indolium Monomethine Cyanine Dyes in Methanol [1]

| Dye | Second Heterocycle | λmax (abs) (nm) | Molar Extinction Coefficient (M-1cm-1) | λmax (em) (nm) |

| 6a | Quinoline | 565 | 38,000 | 612 |

| 6b | Benzothiazole | 555 | 36,100 | 570 |

| 6c | Benzoxazole | 530 | 33,200 | 582 |

| 6d | Benz[e]indole | 585 | 35,900 | 602 |

| 10a | 3,3-dimethylindole | 555 | 33,200 | 582 |

| 10b | 5-methoxy-3,3-dimethylindole | 560 | 24,800 | 590 |

| 10c | 5-chloro-3,3-dimethylindole | 554 | 35,300 | 580 |

Structure-Property Relationships:

-

Effect of the Second Heterocycle: Increasing the electron-donating ability and the extent of π-conjugation in the second heterocycle generally leads to a bathochromic (red) shift in the absorption maximum. For instance, replacing benzoxazole with the more conjugated benz[e]indole results in a significant red shift.[1]

-

Substituent Effects: The introduction of electron-donating groups (e.g., methoxy) on the indole ring can lead to a slight red shift in absorption, while electron-withdrawing groups (e.g., chloro) have a less pronounced effect.[1] The position of the substituent also plays a crucial role in tuning the spectral properties.[3]

-

Polymethine Chain Length: For cyanine dyes, extending the polymethine chain by a vinylene unit (–CH=CH–) typically results in a bathochromic shift of approximately 100 nm.[4]

Logical Relationship: Structure and Photophysical Properties

Applications in Bioimaging and Sensing

The favorable photophysical properties of benz(e)indolium derivatives, such as high molar extinction coefficients, good fluorescence quantum yields, and emission in the NIR region, make them excellent candidates for fluorescent probes in biological systems.

Mitochondrial Imaging

Many benz(e)indolium dyes are lipophilic cations, which leads to their accumulation in mitochondria of living cells due to the negative mitochondrial membrane potential (ΔΨm).[5] This property makes them valuable probes for monitoring mitochondrial health and function.

Mechanism of Mitochondrial Accumulation:

The accumulation of these cationic dyes in the mitochondrial matrix follows the Nernst equation, where the concentration ratio across the inner mitochondrial membrane is exponentially dependent on the membrane potential. A higher, more negative ΔΨm results in a greater accumulation of the dye.

Signaling Pathway: Mitochondrial Membrane Potential and Apoptosis

A decrease in mitochondrial membrane potential is an early indicator of apoptosis (programmed cell death). Benz(e)indolium-based mitochondrial probes can be used to monitor this change and, by extension, the initiation of the apoptotic cascade.

Experimental Protocol: Measurement of Fluorescence Quantum Yield [6]

The fluorescence quantum yield (Φ) is a critical parameter for characterizing a fluorescent probe. The comparative method of Williams et al. is a widely used and reliable technique.[6]

-

Select a Standard: Choose a well-characterized quantum yield standard with a known Φ value and an absorption spectrum that overlaps with the test sample.

-

Prepare Solutions: Prepare a series of dilutions of both the test sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions in a 1 cm cuvette should not exceed 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the standard. The data should yield a straight line.

-

Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Applications in Photodynamic Therapy (PDT)

Certain benz(e)indolium derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic and can be used to destroy cancer cells. The effectiveness of a photosensitizer is dependent on its ability to be selectively taken up by tumor cells and its efficiency in generating ROS upon illumination.

This guide provides a foundational understanding of the chemistry and applications of benz(e)indolium derivatives. The detailed protocols and data are intended to serve as a practical resource for researchers in the field, facilitating the design and execution of experiments and the development of novel applications for this versatile class of compounds.

References

- 1. Single-bond-linked and vinylene-bridged azulenyl bis(squaraine) dyes: design, synthesis and molecular self-assembly behaviors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01604A [pubs.rsc.org]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium. This compound, a key intermediate in the production of Indocyanine Green (ICG), is of significant interest due to its role in the manufacturing of this widely used medical diagnostic agent. This document details its chemical properties, outlines the established synthesis protocols with relevant quantitative data, and situates its development within the broader history of cyanine dyes.

Introduction

This compound (CAS No. 63149-24-6) is a heterocyclic organic compound.[1][2] While not extensively studied as a standalone agent, it holds a crucial position as a direct precursor in the synthesis of Indocyanine Green (ICG), a tricarbocyanine dye used extensively in medical diagnostics.[3] Its history is therefore intrinsically linked to the development and refinement of ICG manufacturing processes. The introduction of the sulfobutyl group enhances the water solubility of the benz(e)indolium moiety, a critical property for the subsequent steps in ICG synthesis and for the biological applications of the final dye.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63149-24-6 | [1][2] |

| Molecular Formula | C₁₉H₂₃NO₃S | [1] |

| Molecular Weight | 345.46 g/mol | |

| Appearance | Powder or crystals | |

| Melting Point | 245-258 °C | |

| Assay | >90.0% (HPLC) |

Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather as a necessary step in the evolution of Indocyanine Green (ICG) synthesis. ICG itself was developed in the 1950s and approved for medical use by the FDA in 1959.[3] The synthesis of ICG requires the condensation of two heterocyclic moieties, and the subject of this guide serves as one of these key building blocks.

The core structure, 1,1,2-Trimethyl-1H-benz(e)indole, is first synthesized and then subsequently alkylated to introduce the water-solubilizing sulfobutyl group. This two-step process is a common strategy in the synthesis of cyanine dyes to ensure the final product has the desired physicochemical properties for use in aqueous biological environments. Patents detailing the synthesis of high-purity ICG explicitly describe the preparation of this compound as a non-isolated or partially purified intermediate.[3][5]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 1,1,2-Trimethyl-1H-benz(e)indole, followed by the alkylation with 1,4-butane sultone.

Stage 1: Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole

This stage is achieved through a Fischer indole synthesis.

-

Experimental Protocol:

-

A solution of 2-naphthylhydrazine hydrochloride (15.80 g, 0.1 mol) is prepared in glacial acetic acid (100 mL).

-

Isopropyl methyl ketone (9.00 g, 0.1 mol) is added to the solution.[6]

-

The mixture is stirred for 30 minutes at 20 °C and then refluxed for 6 hours.[6]

-

After reflux, the reaction mixture is poured onto ice and neutralized with sodium carbonate.

-

The resulting precipitate, 1,1,2-Trimethyl-1H-benz(e)indole, is collected by filtration.[6]

-

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |

| 2-naphthylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | 70-95% | [6][7] |

Stage 2: Synthesis of this compound

This stage involves the quaternization of the nitrogen atom in the indole ring through alkylation.

-

Experimental Protocol:

-

To the prepared 1,1,2-trimethyl-benz[e]indole (46.8 g, from the previous step), 1,4-butane sultone (33 g, 0.24 mol) is added.[7]

-

The reaction can be carried out in a boiling solvent or without a solvent.[3][5]

-

After the reaction is complete, the product is washed with acetone.[7]

-

The resulting product is this compound.

-

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Yield | Reference |

| 1,1,2-trimethyl-benz[e]indole | 1,4-butane sultone | 90% | [7] |

Visualized Synthesis Workflow

The following diagrams illustrate the synthesis pathway and the logical relationship of this compound to Indocyanine Green.

Caption: Synthesis pathway of the target compound.

Caption: Role as an intermediate in ICG synthesis.

Applications and Future Directions

The primary application of this compound is as a crucial intermediate in the manufacturing of Indocyanine Green. As ICG continues to find new applications in medical imaging and diagnostics, the efficient and high-purity synthesis of this precursor remains a topic of industrial importance.

Future research directions could involve exploring the use of this compound as a building block for other novel cyanine dyes with tailored spectroscopic properties. Modifications to the benz(e)indolium core or the sulfobutyl chain could lead to new fluorescent probes for various biological applications.

Conclusion

This compound is a compound whose significance is derived from its essential role in the synthesis of Indocyanine Green. Its discovery and development are a testament to the ongoing refinement of synthetic methodologies for producing high-purity medical dyes. This guide has provided a detailed overview of its history, synthesis, and chemical properties, offering a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium inner salt - Wikidata [wikidata.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]

- 4. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]

- 7. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]

The Theoretical Mechanism of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the fluorescence of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a sulfonated cyanine dye. Cyanine dyes are a class of synthetic fluorophores with wide-ranging applications in biomedical imaging, diagnostics, and as probes in drug development. The unique photophysical properties of this specific molecule, including its absorption and emission characteristics, are governed by its distinct molecular structure, comprising a benz[e]indolium heterocycle, a trimethylated indolenine ring, and a sulfonatobutyl group. This document details the fundamental principles of its fluorescence, the influence of environmental factors, and standardized experimental protocols for its characterization.

Introduction

This compound is a member of the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. The extended π-conjugated system of these dyes is responsible for their strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The specific structural features of the title compound, particularly the benz[e]indolium moiety, contribute to a bathochromic (red) shift in its spectral properties compared to simpler indolenine-based cyanines.

The presence of the 4-sulphonatobutyl group imparts high water solubility, a critical attribute for applications in biological systems. This sulfonation also plays a crucial role in reducing dye aggregation, a phenomenon that can lead to fluorescence quenching and diminished performance. Understanding the theoretical mechanism of its fluorescence is paramount for optimizing its use in various research and development applications.

Theoretical Mechanism of Fluorescence

The fluorescence of this compound is a multi-step process that can be conceptually understood using the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

The process initiates with the absorption of a photon of appropriate energy, which excites the molecule from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale (~10⁻¹⁵ s).

Following excitation, the molecule rapidly undergoes vibrational relaxation and internal conversion (IC) , non-radiatively decaying to the lowest vibrational level of the first excited singlet state (S₁). This relaxation process is also extremely fast, typically occurring in picoseconds (~10⁻¹² s).

From the S₁ state, the molecule can return to the ground state through several pathways:

-

Fluorescence: The molecule can emit a photon and return to the ground state. This radiative decay is the source of the observed fluorescence and typically occurs on the nanosecond timescale (~10⁻⁹ s). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Internal Conversion (IC): The molecule can non-radiatively return to the ground state, dissipating the energy as heat.

-

Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition to an excited triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower radiative process) or non-radiative decay. For most cyanine dyes, fluorescence is the dominant de-excitation pathway from the S₁ state.

A significant non-radiative decay pathway for many cyanine dyes is photoisomerization , which involves the rotation around the carbon-carbon bonds of the polymethine chain. This process is highly dependent on the viscosity of the environment. In low-viscosity solvents, this isomerization is efficient and leads to a decrease in fluorescence quantum yield. Conversely, in more viscous media or when the dye is bound to a macromolecule, this rotation is hindered, resulting in a significant enhancement of fluorescence.

Photophysical Properties

Table 1: Expected Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Expected Abs. Max (λ_abs, nm) | Expected Em. Max (λ_em, nm) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ, ns) |

| Water | 80.1 | 1.333 | 550 - 570 | 570 - 590 | Low (~0.01 - 0.1) | ~0.1 - 0.5 |

| Methanol | 32.7 | 1.329 | 555 - 575 | 575 - 595 | Low-Moderate (~0.05 - 0.2) | ~0.2 - 0.8 |

| Ethanol | 24.5 | 1.361 | 560 - 580 | 580 - 600 | Moderate (~0.1 - 0.3) | ~0.5 - 1.2 |

| Glycerol | 42.5 | 1.474 | 565 - 585 | 585 - 605 | High (~0.3 - 0.7) | ~1.0 - 2.5 |

Disclaimer: The data in this table are estimations based on the properties of structurally similar cyanine dyes and the known effects of solvents on their photophysics. Actual values for the specific compound may vary.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a two-step process:

-

Fischer Indole Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole: This intermediate is synthesized by the reaction of a suitable naphthylhydrazine with 3-methyl-2-butanone under acidic conditions.

-

Quaternization: The 1,1,2-Trimethyl-1H-benz(e)indole intermediate is then reacted with 1,4-butanesultone to introduce the sulfonatobutyl group at the N-3 position, yielding the final zwitterionic product.

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Protocol:

-

Synthesis of 1,1,2-Trimethyl-1H-benz(e)indole:

-

Dissolve the naphthylhydrazine hydrochloride in a suitable solvent such as glacial acetic acid.

-

Add 3-methyl-2-butanone to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Collect the precipitate by filtration and purify by recrystallization.

-

-

Synthesis of this compound:

-

Dissolve the 1,1,2-Trimethyl-1H-benz(e)indole in a high-boiling point solvent like dichlorobenzene.

-

Add an equimolar amount of 1,4-butanesultone.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Cool the reaction mixture, and the product should precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

The Solubility Profile of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solubility characteristics of 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, a sulfonated cyanine dye. While specific quantitative solubility data in various organic solvents remains elusive in publicly available literature, this document provides a comprehensive overview based on the general properties of this class of compounds and outlines standard methodologies for its empirical determination.

Understanding the Compound

This compound is a complex organic molecule with the chemical formula C₁₉H₂₃NO₃S.[1] Its structure includes a benz(e)indolium core, which is characteristic of many fluorescent dyes, and a butyl sulfonate group. This sulfonate group is a key feature, classifying it as a sulfonated cyanine dye. This functional group typically imparts significant aqueous solubility.

Qualitative Solubility in Organic Solvents

Due to the presence of the highly polar sulfonate group, this compound is expected to exhibit high solubility in water and polar protic solvents. Conversely, its solubility in non-polar organic solvents is likely to be limited. While quantitative data is not available, a qualitative assessment suggests the following trend:

-

High to Moderate Solubility: Water, Methanol, Ethanol

-

Moderate to Low Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

Very Low to Insoluble: Chloroform, Dichloromethane, Toluene, Hexane

It is important to note that this is a generalized prediction based on chemical structure. Empirical testing is necessary to determine the precise solubility in these and other organic solvents.

Experimental Protocols for Solubility Determination

While no specific experimental protocols for determining the solubility of this compound were found, standard methods for assessing the solubility of dyes can be readily applied. A common approach is the isothermal saturation method.

Generalized Isothermal Saturation Method

This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF)

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of the solid dye to a known volume of the organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful decantation of the supernatant, or by filtering the solution through a chemically inert filter that does not absorb the solute.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of the dye in the same solvent with known concentrations. Measure the absorbance of the saturated solution (after appropriate dilution) and the standard solutions at the wavelength of maximum absorbance (λmax). Construct a calibration curve to determine the concentration of the dye in the saturated solution.

-

HPLC: Develop a suitable HPLC method to separate and quantify the dye. Inject a known volume of the filtered saturated solution and compare the peak area to a calibration curve generated from standards of known concentrations.

-

-

Data Reporting: Express the solubility as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Caption: Workflow for determining the solubility of the target compound.

Conclusion

References

Methodological & Application

Application Notes: Synthesis and Application of Near-Infrared Cyanine Dyes Using 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical research and drug development.[1] Their characteristic features include two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] The length of this chain and the nature of the heterocyclic groups determine the spectral properties of the dye, allowing for the synthesis of custom dyes with tailored absorption and emission maxima.[1] Heptamethine cyanine dyes, in particular, exhibit absorption and emission in the NIR region (700-900 nm), a spectral window where biological tissues have minimal absorbance and autofluorescence, enabling deep tissue imaging with high signal-to-noise ratios.[2]

The precursor, 1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium, is a key building block for the synthesis of water-soluble NIR cyanine dyes. The sulfonate group imparts hydrophilicity, which is crucial for biocompatibility and preventing aggregation in aqueous environments, a common issue with more hydrophobic dyes.[1] These sulfonated dyes are widely used for labeling biomolecules such as antibodies, peptides, and nucleic acids, creating highly specific probes for a variety of applications including fluorescence microscopy, in vivo imaging, and flow cytometry.[3][4]

Data Presentation

The following table summarizes the typical spectroscopic properties of common NIR cyanine dyes. The data for the dye synthesized from this compound would need to be determined experimentally upon synthesis.

| Dye Name | Precursor | Absorption Max (λ_max) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Example Heptamethine Cyanine | This compound | To be determined | To be determined | To be determined | To be determined |

| Cyanine7 (Cy7) | Indocyanine Green derivative | ~750 | ~776 | ~250,000 | ~0.12 |

| Cyanine7.5 (Cy7.5) | Indocyanine Green derivative | ~788 | ~808 | ~270,000 | ~0.05 |

| IR-780 | Indolium derivative | ~780 | ~810 | Not Reported | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Heptamethine Cyanine Dye

This protocol describes a general method for the synthesis of a symmetrical heptamethine cyanine dye using this compound and a polymethine chain linker.

Materials:

-

This compound

-

Glutacondialdehyde dianil hydrochloride (or similar polymethine linker)

-

Acetic anhydride

-

Pyridine

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware

Procedure:

-

In a round bottom flask, dissolve this compound (2 molar equivalents) and glutacondialdehyde dianil hydrochloride (1 molar equivalent) in a mixture of acetic anhydride and pyridine.

-

Add sodium acetate (2 molar equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with constant stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude dye by slowly adding the reaction mixture to a vigorously stirred beaker of diethyl ether.

-

Collect the precipitate by vacuum filtration and wash it several times with diethyl ether to remove unreacted starting materials and impurities.

-

Purify the crude product by recrystallization from ethanol or by column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system (e.g., a gradient of methanol in dichloromethane).

-

Dry the purified dye under vacuum to obtain a dark-colored solid.

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Protocol 2: Antibody Conjugation with a Cyanine Dye NHS Ester

This protocol outlines the procedure for labeling an antibody with a near-infrared cyanine dye that has been functionalized with an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the antibody.

Materials:

-

Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

Cyanine dye NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare the Antibody Solution:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be buffer-exchanged into a suitable buffer like PBS.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of cyanine dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and used immediately.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (typically between 5:1 and 20:1).